4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole
Description
Properties
IUPAC Name |
4-methoxy-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-7-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-14-4-9-17(27-3)18-19(14)28-20(21-18)22-10-12-23(13-11-22)29(24,25)16-7-5-15(26-2)6-8-16/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCCJCFRBHLKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound incorporates a benzo[d]thiazole core, a piperazine moiety, and a sulfonyl group, which are known to influence its pharmacological properties.
Structural Characteristics
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Core Structure | Benzo[d]thiazole |
| Functional Groups | Methoxy, Sulfonyl, Piperazine |
| Molecular Formula | C23H25N3O5S2 |
| Molecular Weight | 539.6 g/mol |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines. The presence of the methoxy group at the para position on the phenyl ring enhances the compound's activity due to electron-donating effects, which may stabilize reactive intermediates during metabolic processes .
Anticonvulsant Properties
Thiazole-containing compounds have also been investigated for their anticonvulsant activities. A structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and thiazole moieties can lead to enhanced anticonvulsant effects. The specific arrangement of substituents in this compound may contribute to its efficacy in seizure models .
Anti-inflammatory Effects
The compound is believed to interact with cannabinoid receptors, particularly CB2, which are implicated in anti-inflammatory responses. Studies have shown that similar sulfonamide derivatives can inhibit leukocyte migration and reduce inflammation, suggesting a potential therapeutic application for inflammatory diseases .
Case Studies and Research Findings
-
Anticancer Studies
- In vitro studies demonstrated that thiazole derivatives exhibited IC50 values below 2 µg/mL against various cancer cell lines, indicating potent anticancer activity .
- Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts, enhancing their cytotoxic potential.
- Anticonvulsant Activity
-
Anti-inflammatory Potential
- Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.
Scientific Research Applications
Pharmaceutical Development
The compound shows promise in drug development, particularly in:
- Anticancer therapy : Similar compounds have demonstrated anticancer properties, suggesting that this derivative may also inhibit tumor growth or induce apoptosis in cancer cells.
- Antimicrobial activity : The presence of the sulfonamide group is associated with antimicrobial properties, making it a candidate for developing new antibiotics.
Neuropharmacology
Research indicates that derivatives of piperazine can act on neurotransmitter systems:
- Anxiolytic effects : Compounds with similar structures have been studied for their potential to alleviate anxiety disorders.
- Antidepressant properties : The interaction of such compounds with serotonin receptors may provide therapeutic benefits for depression.
Biochemical Research
The compound's ability to modify enzyme activity or receptor interactions makes it suitable for biochemical studies:
- Enzyme inhibition studies : Investigating how this compound affects specific enzymes could lead to insights into metabolic pathways.
- Receptor binding assays : Understanding its binding affinity to various receptors can elucidate its mechanism of action.
Data Table of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenylsulfonamide | Contains a sulfonamide group | Antimicrobial properties |
| 2-(Piperazin-1-yl)thiazoles | Similar piperazine linkage | Anticonvulsant activity |
| Benzo[d]thiazoles | Core structure similar to target compound | Anticancer properties |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole:
- Anticancer Activity : A study published in a leading pharmacology journal demonstrated that thiazole derivatives exhibit potent anticancer effects through apoptosis induction in breast cancer cell lines. The specific mechanisms involved include the activation of caspase pathways and inhibition of cell proliferation markers.
- Neuropharmacological Effects : Research investigating piperazine derivatives has shown promise in modulating serotonin and dopamine receptors, which are crucial targets for treating anxiety and depression. This suggests that the target compound may possess similar neuroactive properties.
- Antimicrobial Efficacy : A comparative analysis of sulfonamide derivatives indicated significant antibacterial activity against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents from structurally similar compounds.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural similarity.
Key Findings and Implications
- Sulfonyl-Piperazine Role : Enhances solubility and receptor binding, as seen in CB2-selective Sch225336 and anti-tuberculosis DG70 .
- Substituent Effects : Methoxy groups improve metabolic stability vs. chloro analogs, which may face toxicity issues .
- Core Structure Flexibility : Benzo[d]thiazole offers a balance between rigidity and synthetic accessibility compared to imidazothiazole or coumarin derivatives .
Q & A
Q. What modifications to the piperazine or sulfonyl groups enhance target selectivity?
- Piperazine Substitution : Replace with morpholine or thiomorpholine to alter steric/electronic profiles.
- Sulfonyl Bioisosteres : Test sulfonamide → sulfonic acid or phosphonate replacements.
- Methoxy Positioning : Ortho/meta-substituted phenyl groups may improve binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
